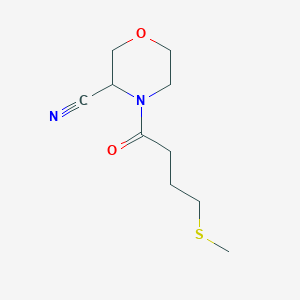

N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

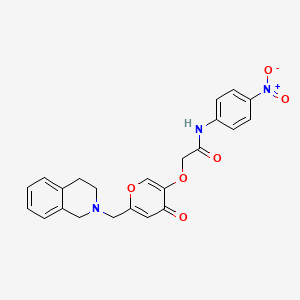

“N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide” is a chemical compound that likely contains a furan ring, a benzyl group, and a methoxyacetamide group . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Benzyl is a substituent or haptic group derived from benzene. Methoxyacetamide refers to an acetamide where one of the methyl hydrogens is replaced by a methoxy group.

Synthesis Analysis

The synthesis of furan compounds has seen recent advances with some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis

The molecular structure of “N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide” would likely be complex due to the presence of the furan ring, benzyl group, and methoxyacetamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The chemical reactions involving “N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide” would likely be complex and depend on the specific conditions of the reaction . Furan compounds can undergo a variety of reactions, including cycloaddition and cycloisomerization .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide” would depend on its specific chemical structure . These could include properties such as molecular weight, boiling point, melting point, and solubility in various solvents.Scientific Research Applications

Anticancer and Antiangiogenic Activity

Research has demonstrated the synthesis and evaluation of novel compounds with structural similarities to N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide, showing significant anticancer and antiangiogenic activities. For instance, Romagnoli et al. (2015) described a series of 3-arylaminobenzofuran derivatives that exhibited potent antiproliferative activity against cancer cells and inhibited tubulin polymerization. These compounds, particularly 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (compound 3g), demonstrated strong antitumor activity in vitro and in vivo, indicating their potential as vascular disrupting agents for cancer therapy (Romagnoli et al., 2015).

Anti-adipogenic and Anti-inflammatory Properties

Compounds related to N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide have been studied for their anti-adipogenic and anti-inflammatory effects. Sung et al. (2010) investigated the impact of Danshen methoxybenzo[b]furan derivatives on adipocyte differentiation and the production of inflammatory adipokines. The study found that certain derivatives effectively attenuated cellular lipid accumulation and down-regulated the induction of peroxisome proliferator-activated receptors γ (PPARγ) and CCAAT enhancer binding protein α (C/EBPα), suggesting their potential as agents for managing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on “N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide” would likely depend on the results of initial studies on its properties and potential applications . Given the interest in furan compounds in organic chemistry, it’s possible that this compound could be the subject of future research .

properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-10-14(16)15-8-11-2-4-12(5-3-11)13-6-7-18-9-13/h2-7,9H,8,10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLORLJNQMQMFCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(C=C1)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2386744.png)

![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)

![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)

![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)

![8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2386756.png)

![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone](/img/structure/B2386762.png)